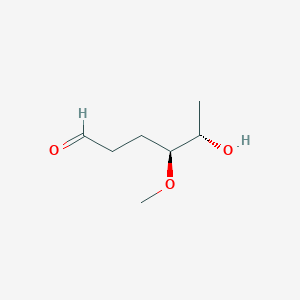

(4S,5S)-5-hydroxy-4-methoxyhexanal

Description

Structure

3D Structure

Properties

CAS No. |

600165-17-1 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

(4S,5S)-5-hydroxy-4-methoxyhexanal |

InChI |

InChI=1S/C7H14O3/c1-6(9)7(10-2)4-3-5-8/h5-7,9H,3-4H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

ZGXWZFGATSODLU-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@@H]([C@H](CCC=O)OC)O |

Canonical SMILES |

CC(C(CCC=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 4s,5s 5 Hydroxy 4 Methoxyhexanal

Retrosynthetic Analysis of the (4S,5S)-5-hydroxy-4-methoxyhexanal Scaffold

A retrosynthetic analysis of the target molecule suggests several potential bond disconnections to simplify the structure into readily available starting materials. The most logical disconnections are those that break the carbon-carbon bonds formed during the key stereochemistry-defining steps.

One primary disconnection is across the C4–C5 bond. This bond can be formed via a stereoselective aldol (B89426) reaction. This retrosynthetic step simplifies the target molecule into two three-carbon fragments: a propionaldehyde (B47417) equivalent as the nucleophilic component and a 2-methoxypropanal (B1605373) as the electrophilic component. The challenge in the forward sense is to control the reaction to produce the desired (4S,5S) stereoisomer.

A second approach also involves a C4–C5 disconnection but envisions a nucleophilic attack by a methyl organometallic reagent onto a suitably protected 4-methoxy-5-oxohexanal. This strategy shifts the stereochemical challenge to the synthesis of the advanced aldehyde intermediate.

Enantioselective and Diastereoselective Synthesis Approaches

To achieve the required (4S,5S) absolute stereochemistry, several powerful strategies in asymmetric synthesis can be employed. These methods are designed to overcome the challenge of selectively forming one stereoisomer out of the four possible.

Asymmetric catalysis offers an elegant route to the desired scaffold by using a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product. For the key C4–C5 bond formation, a catalytic asymmetric aldol reaction is a prime candidate. Proline and its derivatives have been shown to catalyze direct asymmetric cross-aldol reactions of aldehydes. organic-chemistry.orgyoutube.com A catalyst system composed of an α,α-dialkylprolinol silyl (B83357) ether, a copper salt, and a Brønsted acid can promote highly stereoselective cross-aldol couplings between two different aldehydes, achieving high diastereoselectivity for the syn product with excellent enantioselectivity. rsc.org

In a potential synthesis, methoxyacetaldehyde (B81698) could be activated by the catalyst system to form a chiral enamine, which would then react with propanal to furnish the desired aldol adduct after hydrolysis. The specific catalyst and conditions would be optimized to favor the (4S,5S) configuration.

Representative Example of Catalytic Asymmetric Aldol Reaction This table shows data for a representative catalytic asymmetric aldol reaction, illustrating the high levels of stereocontrol achievable with this methodology for similar substrates.

| Aldehyde Donor | Aldehyde Acceptor | Catalyst System | Solvent | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|---|

| Propanal | Benzaldehyde | (S)-Proline (20 mol%) | DMSO | 99 | 95:5 | 99 |

An alternative and robust strategy involves the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to one of the reactants to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com The Evans oxazolidinone auxiliaries are particularly effective for controlling stereochemistry in aldol reactions. youtube.com

In this approach, an N-propionyl oxazolidinone, where the oxazolidinone is derived from a chiral amino alcohol like (S)-valinol, serves as the enolate precursor. Treatment with a boron triflate (e.g., Bu₂BOTf) and a hindered base generates a stereodefined Z-enolate. This enolate then reacts with an appropriate electrophile, such as 2-methoxypropanal. The bulky auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite face, leading to a highly diastereoselective aldol addition. Subsequent removal of the auxiliary, for instance by reduction with lithium borohydride (B1222165), would yield the corresponding chiral alcohol, which can then be oxidized to the target aldehyde.

Representative Example of an Evans Auxiliary-Mediated Aldol Reaction The following table presents typical results for an Evans syn-aldol reaction, demonstrating the power of this method in achieving high diastereoselectivity.

| Chiral Auxiliary Acyl Imide | Aldehyde | Reagents | Yield (%) | diastereomeric ratio (syn:anti) |

|---|---|---|---|---|

| (S)-4-benzyl-3-propionyloxazolidin-2-one | Isobutyraldehyde | 1) Bu₂BOTf, DIPEA; 2) Aldehyde | 80 | >99:1 |

The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. rsc.orgmdpi.com D-glucose, with its multiple defined stereocenters, is an excellent starting point for the synthesis of this compound.

A plausible synthetic sequence could begin with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a common protected form of glucose. tandfonline.com The C3 hydroxyl group could be methylated. The C5 and C6 carbons can be cleaved off, for example, via oxidative cleavage of a diol, to generate a five-carbon aldehyde. The C6 methyl group of the target would need to be introduced, possibly via a Wittig reaction followed by hydrogenation. The final step would involve selective deprotection and oxidation of the primary alcohol at C1 to the aldehyde. While often longer, these routes provide unambiguous control over the absolute stereochemistry derived from the parent sugar.

Development of Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for sustainability. Key principles include maximizing atom economy, using catalytic rather than stoichiometric reagents, and minimizing solvent use.

The asymmetric catalytic aldol reaction (Section 2.2.1) is inherently greener than the chiral auxiliary approach (Section 2.2.2). The catalytic method uses only a small amount of the chiral material, whereas the auxiliary method requires stoichiometric amounts of the chiral director, which must be synthesized, attached, and later removed, generating more waste. Similarly, enzymatic reactions, such as those using 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), can offer highly stereoselective C-C bond formation in aqueous media, representing a very green alternative. organic-chemistry.org

Minimizing or eliminating solvents is a core goal of green chemistry. While the high-precision stereoselective reactions required for the key bond-forming steps in this synthesis typically demand specific solvent environments, other steps in the sequence could be adapted. For instance, oxidation or reduction steps could potentially be performed under solvent-free conditions. The oxidation of a precursor alcohol to the final aldehyde could be attempted using a solid-supported oxidizing agent or a gas-phase oxidant like nitrogen dioxide, which can sometimes be run on neat substrates, reducing waste from solvents. tandfonline.com Similarly, certain hydrogenation reactions or protection/deprotection steps might be amenable to solvent-free grinding techniques, which use mechanical energy to drive reactions.

Atom Economy Considerations

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product, is a critical consideration in modern organic synthesis. organic-chemistry.orgchem-station.comprimescholars.com In the context of a multi-step synthesis of a complex molecule like this compound, achieving high atom economy is challenging. nih.gov Many of the reactions employed in the synthesis of such polyketide fragments, including oxidations, reductions, and the use of stoichiometric chiral auxiliaries, can generate significant amounts of waste. nih.gov

For instance, a plausible synthetic route to this compound could be extrapolated from the synthesis of the C1-C6 fragment of (+)-discodermolide. acs.org Such a synthesis might involve an asymmetric aldol reaction to establish the C4 and C5 stereocenters, followed by methylation of the hydroxyl group and subsequent functional group manipulations to yield the target aldehyde. The use of a chiral auxiliary in the aldol reaction, while effective for stereocontrol, inherently lowers the atom economy as the auxiliary is a stoichiometric reagent that is not incorporated into the final product. Similarly, oxidation and reduction steps often employ reagents with high molecular weights that contribute little to the final product's mass. nih.gov

To illustrate, a hypothetical step involving the oxidation of a primary alcohol to the aldehyde functionality using a reagent like Dess-Martin periodinane would have a very low atom economy due to the high molecular weight of the periodinane byproduct relative to the two hydrogen atoms removed.

Table 1: Hypothetical Atom Economy of a Key Transformation

| Reactant(s) | Product | Byproduct(s) | % Atom Economy (Theoretical) |

| Precursor Alcohol, Dess-Martin Periodinane | This compound | 2-Iodoxybenzoic acid, Acetic Acid | < 30% |

Improving the atom economy in the synthesis of this compound would necessitate the development of catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries and the implementation of catalytic oxidation and reduction processes.

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of complex molecules like this compound. chemistryviews.orgnih.govresearchgate.nettandfonline.com These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and high-throughput screening. researchgate.nettandfonline.com

For the synthesis of the target aldehyde, flow chemistry could be particularly advantageous in several key steps:

Asymmetric Aldol Reactions: The precise temperature control afforded by microreactors can significantly enhance the diastereoselectivity and enantioselectivity of aldol reactions, which are crucial for establishing the (4S,5S) stereochemistry. nih.govresearchgate.net The use of immobilized catalysts in flow reactors can also facilitate catalyst recycling and product purification. chemistryviews.orgnih.gov

Hazardous Reactions: Reactions involving unstable intermediates or hazardous reagents, such as certain oxidations or reactions with strong bases, can be performed more safely in a continuous flow setup due to the small reaction volumes and rapid quenching possibilities.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps, where the output of one reactor is directly fed into the next without intermediate workup and purification. This can significantly reduce reaction times and waste generation. A telescoped process for synthesizing a chiral 1,3-diol intermediate, a related structural motif, has been reported. acs.org

While a specific flow synthesis of this compound has not been detailed in the literature, the principles of flow chemistry are highly applicable to the types of transformations required for its preparation.

Protecting Group Strategies for the Hydroxyl and Aldehyde Functionalities

The synthesis of a bifunctional molecule like this compound necessitates a carefully planned protecting group strategy to mask the reactive hydroxyl and aldehyde groups during various synthetic transformations. bham.ac.uk

Hydroxyl Group Protection: The secondary hydroxyl group at C5 is typically protected as an ether or a silyl ether. Common protecting groups for 1,2-diols and related structures include:

Benzyl (Bn) ethers: These are robust and can be removed under hydrogenolysis conditions.

Silyl ethers: A variety of silyl ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES), offer a range of stabilities and can be cleaved with fluoride (B91410) reagents. The choice of silyl group can influence the stereochemical outcome of subsequent reactions.

Acetal (B89532) protecting groups: For 1,2-diols, cyclic acetals like acetonides or benzylidene acetals are often employed. chem-station.comsynarchive.com

Aldehyde Group Protection: The aldehyde functionality is highly reactive and typically needs to be masked during reactions that are not intended to modify it. This is often achieved by converting the aldehyde to a more stable functional group that can be readily converted back to the aldehyde at a later stage. Common strategies include:

Formation of an acetal: Dithioacetals are frequently used as they are stable to a wide range of conditions and can be cleaved under mild oxidative or reductive conditions.

Oxidation to a carboxylic acid: The aldehyde can be oxidized to a carboxylic acid, which is generally less reactive. The acid can then be reduced back to the aldehyde when needed.

Use of a synthetic equivalent: The aldehyde functionality can be introduced late in the synthesis from a precursor such as a Weinreb amide or an ester. For instance, the C1-C6 fragment of discodermolide has been synthesized as a methyl ester, which is later converted to the aldehyde. acs.org

The choice of protecting groups is critical and must be orthogonal, meaning that one group can be removed without affecting the others.

Synthesis of Stereoisomers and Epimers of 5-hydroxy-4-methoxyhexanal

The synthesis of the other stereoisomers of 5-hydroxy-4-methoxyhexanal—(4R,5S), (4S,5R), and (4R,5R)—is essential for structure-activity relationship studies and for confirming the biological importance of the (4S,5S) configuration.

Directed Synthesis of (4R,5S)-, (4S,5R)-, and (4R,5R)-5-hydroxy-4-methoxyhexanal

The directed synthesis of these stereoisomers can be achieved by modifying the stereoselective reactions used to prepare the (4S,5S) isomer. The key is to control the relative and absolute stereochemistry during the formation of the C4-C5 bond.

Asymmetric Aldol Reactions: By selecting the appropriate chiral auxiliary or chiral catalyst, it is possible to favor the formation of either the syn or anti aldol adduct. For example, Evans aldol reactions are well-known for their ability to produce syn or anti products with high diastereoselectivity depending on the choice of boron reagent and chiral auxiliary. nih.gov

Substrate-Controlled Reactions: The inherent chirality in a starting material can be used to direct the stereochemical outcome of a reaction. For instance, the allylation or crotylation of a chiral aldehyde can proceed with high diastereoselectivity. nih.gov By starting with an enantiomerically pure precursor, it is possible to synthesize a specific stereoisomer.

Synthesis from Different Chiral Pools: The synthesis can be initiated from different chiral starting materials to access different stereoisomers. For example, the enantiospecific synthesis of (4S,5R)- and (4S,5S)-4,5-dihydroxydecanoic acid γ-lactones has been achieved from a common chiral precursor. semanticscholar.org

Table 2: Potential Strategies for Stereoisomer Synthesis

| Target Stereoisomer | Potential Synthetic Strategy |

| (4R,5S)-5-hydroxy-4-methoxyhexanal (anti) | Use of an anti-selective aldol reaction (e.g., certain titanium-mediated aldol reactions). |

| (4S,5R)-5-hydroxy-4-methoxyhexanal (anti) | Use of the enantiomeric chiral auxiliary or catalyst in an anti-selective aldol reaction. |

| (4R,5R)-5-hydroxy-4-methoxyhexanal (syn) | Use of the enantiomeric chiral auxiliary in a syn-selective aldol reaction. |

Chromatographic Resolution Techniques for Stereoisomers

When a synthesis produces a mixture of stereoisomers, chromatographic techniques are employed to separate them.

Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic methods such as silica (B1680970) gel column chromatography. nih.gov The separation efficiency depends on the structural differences between the diastereomers.

Enantiomer Separation (Chiral Chromatography): Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is typically achieved using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The chiral selector in the stationary phase interacts differently with the two enantiomers, leading to different retention times.

Derivatization to Diastereomers: An alternative to chiral chromatography is to derivatize the enantiomeric mixture with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography. nih.govresearchgate.net The chiral auxiliary is subsequently removed to yield the pure enantiomers.

The choice of chromatographic method depends on the nature of the stereoisomers and the scale of the separation required. For analytical purposes, chiral HPLC or GC is often preferred, while for preparative separations, column chromatography of diastereomers is a common strategy.

Chemical Reactivity and Transformations of 4s,5s 5 Hydroxy 4 Methoxyhexanal

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde group is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic additions to form acetals and hemiacetals.

Oxidation to Carboxylic Acids

The aldehyde group in (4S,5S)-5-hydroxy-4-methoxyhexanal can be readily oxidized to the corresponding carboxylic acid, (4S,5S)-4-methoxy-5-hydroxyhexanoic acid. This transformation can be achieved using a range of oxidizing agents, from strong to mild. ncert.nic.infiveable.me

Common strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective for this conversion. fiveable.me Mild oxidizing agents such as Tollens' reagent (a solution of silver nitrate (B79036) in aqueous ammonia) can also be employed, offering a selective oxidation of the aldehyde in the presence of other oxidizable groups. fiveable.mekhanacademy.org The oxidation with Tollens' reagent is particularly useful for differentiating aldehydes from ketones. fiveable.me Another approach involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the terminal oxidant, presenting a greener alternative.

Table 1: Representative Conditions for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Reaction Conditions | Remarks |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification | Strong oxidant, high yield expected. |

| Chromic Acid (H₂CrO₄) | Aqueous acetone (B3395972) solution (Jones oxidation) | Strong oxidant, typically high yielding. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Mild oxidant, forms a silver mirror as a positive test. fiveable.mekhanacademy.org |

| N-Hydroxyphthalimide (NHPI)/O₂ | Organic solvent or water, room temperature | Organocatalytic, environmentally friendly method. |

Reduction to Primary Alcohols

The aldehyde functional group can be reduced to a primary alcohol, yielding (4S,5S)-4-methoxyhexane-1,5-diol. This reduction is typically accomplished using hydride reagents. pearson.comchemguide.co.uk

The two most common and effective reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). chemguide.co.ukacs.orgmsu.edu Sodium borohydride is a milder reagent and is often used in alcoholic or aqueous solutions. chemguide.co.ukacs.org Lithium aluminium hydride is a much stronger reducing agent and must be used in anhydrous conditions, typically in solvents like dry ether, followed by an acidic workup. chemguide.co.ukacs.orgmsu.edu Both reagents efficiently convert the aldehyde to the primary alcohol. acs.orgmsu.edu

Table 2: Common Reagents for the Reduction of Aldehydes to Primary Alcohols

| Reducing Agent | Solvent | Work-up | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Typically none needed | Milder, safer, and more selective than LiAlH₄. acs.org |

| Lithium Aluminium Hydride (LiAlH₄) | Dry Ether, Tetrahydrofuran (THF) | Aqueous acid (e.g., dilute H₂SO₄) | Powerful reducing agent, reacts violently with water. acs.orgmsu.edu |

Formation of Acetals and Hemiacetals

Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. ncert.nic.inmasterorganicchemistry.com In the case of this compound, an intramolecular reaction is possible due to the presence of the hydroxyl group at C5, which can lead to the formation of a cyclic hemiacetal. pearson.com

The formation of a hemiacetal occurs when one equivalent of an alcohol adds to the carbonyl carbon of the aldehyde. ncert.nic.in This reaction is reversible. ncert.nic.in In an intramolecular sense, the hydroxyl group of this compound can attack the aldehyde carbon to form a six-membered cyclic hemiacetal.

Further reaction of the hemiacetal with a second molecule of an external alcohol, in the presence of an acid catalyst and with the removal of water, leads to the formation of a stable acetal (B89532). ncert.nic.inmasterorganicchemistry.comwikipedia.org If a diol such as ethylene (B1197577) glycol is used, a cyclic acetal is formed. ncert.nic.in

Table 3: Conditions for Hemiacetal and Acetal Formation

| Reaction | Reagents and Conditions | Product Type |

| Intramolecular Hemiacetal Formation | Acid or base catalysis | Cyclic hemiacetal |

| Acetal Formation | Excess alcohol, acid catalyst (e.g., dry HCl), removal of water | Acyclic acetal |

| Cyclic Acetal Formation | Diol (e.g., ethylene glycol), acid catalyst, removal of water | Cyclic acetal |

Reactions Involving the Hydroxyl Group at C5

The secondary hydroxyl group at the C5 position of this compound can undergo reactions typical of secondary alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The secondary alcohol can be converted into an ester or an ether. Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. acs.org For more sensitive substrates, milder conditions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed.

Etherification can be accomplished through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. khanacademy.org Alternatively, acid-catalyzed dehydration of two alcohol molecules can form a symmetrical ether, though this is less controlled for producing unsymmetrical ethers. youtube.com More modern methods may employ catalysts like iron(III) triflate for the direct etherification of alcohols. pressbooks.pub

Table 4: Representative Conditions for Esterification and Etherification of Secondary Alcohols

| Transformation | Reagents | General Conditions |

| Esterification (Fischer) | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄) | Heating in excess carboxylic acid or with a solvent. acs.org |

| Esterification (Steglich) | Carboxylic acid, DCC, DMAP | Room temperature in an inert solvent like dichloromethane. |

| Etherification (Williamson) | Strong base (e.g., NaH), alkyl halide | Anhydrous conditions in a suitable solvent like THF. khanacademy.org |

| Etherification (Iron-catalyzed) | Iron(III) triflate, primary alcohol | Mild conditions, can form unsymmetrical ethers. pressbooks.pub |

Oxidation of the Secondary Alcohol

The secondary alcohol at the C5 position can be oxidized to a ketone, which would yield (4S)-4-methoxyhexan-5-onal. This transformation requires an oxidizing agent. fiveable.me

A variety of reagents can be used for the oxidation of secondary alcohols to ketones. fiveable.me Common examples include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (chromic acid in acetone). wikipedia.org Other methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.org These methods are generally efficient and provide the ketone in good yield. wikipedia.org

Table 5: Reagents for the Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent/System | Solvent | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild oxidant, often used for sensitive substrates. wikipedia.org |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | Strong oxidant, readily available. wikipedia.org |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Dichloromethane (CH₂Cl₂) | Mild conditions, avoids heavy metals. wikipedia.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Mild and selective, commercially available. wikipedia.org |

Reactivity of the Methoxy (B1213986) Group at C4

The methoxy group located at the C4 position is generally stable under neutral or basic conditions. However, its reactivity can be harnessed under specific reaction conditions, typically involving strong acids or potent nucleophiles and electrophiles.

Cleavage of the Methoxy Group: The carbon-oxygen bond of the methoxy ether can be cleaved through treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), which results in the formation of a secondary alcohol at the C4 position. This transformation proceeds through the initial protonation of the methoxy oxygen, which is then followed by a nucleophilic attack from the acid's conjugate base. Lewis acids, notably boron tribromide (BBr₃), are also highly effective reagents for the demethylation of ethers to yield the corresponding alcohols. organic-chemistry.org

Table 1: Representative Conditions for Methoxy Group Cleavage in Polyoxygenated Compounds

| Reagent(s) | Conditions | Product | Notes |

| HBr (conc.) | Reflux | (4S,5S)-4,5-dihydroxyhexanal | Requires harsh conditions, which may lead to side reactions. |

| BBr₃ | CH₂Cl₂, -78 °C to rt | (4S,5S)-4,5-dihydroxyhexanal | Offers milder reaction conditions and generally high yields. organic-chemistry.org |

| TMSI (in situ) | CH₃CN, rt | (4S,5S)-4,5-dihydroxyhexanal | Proceeds under neutral conditions, suitable for sensitive substrates. |

This data is illustrative of general ether cleavage methodologies and is not derived from experiments conducted on the specific title compound.

Participation in Rearrangement Reactions: Under specific circumstances, the methoxy group may be involved in molecular rearrangements. For instance, the application of a strong base could potentially trigger a researchgate.netnih.gov-hydride shift from C4 to the aldehyde carbonyl, which could be followed by the elimination of the methoxy group to produce an α,β-unsaturated ketone. This, however, represents a less conventional reaction pathway and would necessitate the use of specific reagents to favor such a rearrangement over the more common reactions of the aldehyde and alcohol functionalities.

Stereocontrolled Reactions at the Chiral Centers (C4 and C5)

The inherent syn stereochemical relationship between the hydroxyl group at C5 and the methoxy group at C4 provides a robust platform for achieving high levels of stereocontrol in reactions at these centers or adjacent positions.

Substrate-Controlled Reactions: The (4S,5S) configuration enables substrate-controlled stereoselectivity in nucleophilic additions to the aldehyde. In accordance with established models such as the Felkin-Anh and Cram's chelation-control models, an incoming nucleophile will preferentially attack the aldehyde from a particular face to minimize steric hindrance or to coordinate with the existing chiral centers. In a chelation-controlled scenario, a Lewis acid can coordinate simultaneously with the aldehyde oxygen and the C5 hydroxyl oxygen, thereby forming a rigid cyclic intermediate that directs the nucleophile to attack from the less sterically encumbered face.

Table 2: Predicted Stereochemical Outcome of Nucleophilic Addition to this compound

| Nucleophile | Conditions | Major Diastereomer | Rationale |

| MeMgBr | Et₂O, -78 °C | (2R,4S,5S)-4-methoxy-2,5-heptanediol | The Felkin-Anh model predicts attack anti to the largest substituent at C2. |

| MeMgBr/ZnCl₂ | Et₂O, -78 °C | (2S,4S,5S)-4-methoxy-2,5-heptanediol | Chelation control with a Lewis acid favors the formation of the opposite diastereomer. |

| L-Selectride® | THF, -78 °C | (1R,4S,5S)-4-methoxy-1,5-hexanediol | A bulky reducing agent will attack from the less hindered face. |

This table presents predicted outcomes based on established stereochemical models and has not been experimentally validated for the title compound.

Reactions Involving the C5-Hydroxy Group: The hydroxyl group at C5 can be strategically employed to direct the course of a reaction. For example, a directed reduction of a ketone at the C3 position (if the aldehyde were to be oxidized) would be influenced by the stereochemistry at both C4 and C5. Additionally, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution, which would be expected to proceed with an inversion of configuration at the C5 center.

Cascade and Multicomponent Reactions Incorporating this compound

The bifunctional nature of this compound, which contains both an electrophilic aldehyde and a nucleophilic alcohol, makes it a highly suitable substrate for participation in cascade and multicomponent reactions. researchgate.netmdpi.com

Intramolecular Cascade Reactions: Protection of the C5-hydroxyl group, followed by the oxidation of the aldehyde to a carboxylic acid, would generate a precursor primed for intramolecular cyclization. Subsequent deprotection of the alcohol could initiate a lactonization reaction, leading to the formation of a six-membered lactone whose ring conformation would be dictated by the stereochemistry at C4 and C5.

Intermolecular Cascade and Multicomponent Reactions: this compound can serve as a valuable building block in multicomponent reactions (MCRs). frontiersin.orgorganic-chemistry.org For instance, in a Passerini or Ugi reaction, the aldehyde functionality would react with an isocyanide and a carboxylic acid (in the case of the Passerini reaction) or with an isocyanide, a carboxylic acid, and an amine (in the Ugi reaction) to rapidly construct complex, polyfunctionalized molecules. organic-chemistry.org The stereocenters at C4 and C5 would be retained in the final product, offering an efficient route to enantiomerically enriched complex molecular structures.

Another potential cascade reaction is a hetero-Diels-Alder reaction, where the aldehyde can function as a dienophile, reacting with a diene to form a dihydropyran ring. wikipedia.org The stereochemistry of the substituents on the newly formed ring would be influenced by the existing stereocenters of the starting aldehyde.

Table 3: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Reactants | Product Type |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine | α-Acylamino carboxamide |

| Hetero-Diels-Alder | Activated Diene | Substituted Dihydropyran |

This table outlines potential applications in MCRs based on the functional groups present and is not based on specific experimental results for the title compound.

Role of 4s,5s 5 Hydroxy 4 Methoxyhexanal As a Synthetic Intermediate

Building Block for Complex Polyketide Architectures

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. Their backbones are assembled by polyketide synthases (PKS) from simple acyl-CoA building blocks. The stereochemical complexity of polyketides arises from the selective reduction and dehydration of β-keto intermediates. The syn-4-methoxy-5-hydroxy motif present in (4S,5S)-5-hydroxy-4-methoxyhexanal is a common structural feature found in many polyketide natural products.

Synthetic chemists often employ chiral building blocks that mirror these common polyketide fragments to construct larger, complex architectures. This compound serves as a C6 synthon that can be strategically incorporated into a growing polyketide chain. The aldehyde functionality provides a handle for various carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, or Horner-Wadsworth-Emmons olefination, to extend the carbon skeleton. The pre-defined stereocenters at C4 and C5 ensure the correct stereochemistry is installed early in the synthesis, avoiding complex and often low-yielding stereoselective transformations at later stages.

For instance, the aldehyde can be coupled with another chiral fragment, and the existing stereocenters can direct the stereochemical outcome of the newly formed chiral centers. The methoxy (B1213986) group not only influences the conformation of the molecule but can also be a key feature in the final target or be demethylated to reveal a hydroxyl group for further functionalization.

Table 1: Potential Coupling Reactions of this compound in Polyketide Synthesis

| Reaction Type | Coupling Partner | Resulting Structure |

| Aldol Addition | Chiral ketone | β-hydroxy ketone with new stereocenters |

| Wittig Reaction | Stabilized ylide | α,β-unsaturated ester |

| Horner-Wadsworth-Emmons | Phosphonate ester | (E)-α,β-unsaturated ester |

Precursor in Natural Product Total Synthesis (e.g., sesquiterpenoids)

Sesquiterpenoids are a class of terpenes consisting of three isoprene (B109036) units and are known for their structural diversity and biological significance. The total synthesis of these complex natural products often relies on the use of chiral building blocks to control the stereochemistry of the final molecule.

This compound can serve as a key precursor in the synthesis of certain sesquiterpenoids. The aldehyde functionality can be used to initiate cyclization reactions, a common strategy in terpene synthesis. For example, an intramolecular aldol reaction or a Prins-type cyclization could be employed to form five- or six-membered rings, which are common core structures in sesquiterpenoids. The existing stereochemistry of the building block would be transferred to the cyclic product, thereby establishing the relative and absolute stereochemistry of multiple stereocenters in a single step.

Furthermore, the C6 chain of the aldehyde can be elaborated to construct the full carbon skeleton of a target sesquiterpenoid. The methoxy and hydroxyl groups can be strategically manipulated throughout the synthesis, for instance, by using the hydroxyl group as a directing group for stereoselective reactions or by converting it into a good leaving group to facilitate cyclization.

Intermediate in the Synthesis of Chiral Pharmaceutical Scaffolds (e.g., γ-lactones)

Chiral γ-lactones are prevalent structural motifs in a vast number of biologically active natural products and pharmaceuticals. The stereochemistry of the substituents on the lactone ring is often crucial for their biological activity. The stereoselective synthesis of γ-lactones is therefore a significant area of research in medicinal chemistry.

This compound is an ideal precursor for the synthesis of substituted γ-lactones. A common synthetic route involves the oxidation of the aldehyde to a carboxylic acid, followed by intramolecular cyclization (lactonization). The stereocenters at the C4 and C5 positions of the starting aldehyde directly translate to the stereocenters at the γ- and β-positions of the resulting lactone.

A photochemocatalytic approach could also be envisioned, where the aldehyde undergoes a radical hydroacylation with an α,β-unsaturated ester, followed by an enzymatic asymmetric reduction of the resulting keto ester to a chiral alcohol, which then lactonizes. researchgate.netresearchgate.net This method allows for the generation of highly enantioenriched γ-lactones.

Table 2: Synthetic Pathway to a Chiral γ-Lactone

| Step | Reagents | Intermediate/Product |

| 1. Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | (4S,5S)-5-hydroxy-4-methoxyhexanoic acid |

| 2. Lactonization | Acid catalyst (e.g., p-TsOH) | (4R,5S)-5-((S)-1-methoxyethyl)-dihydrofuran-2(3H)-one |

Utility in the Construction of Glycosidic Linkages and Sugar Analogues

Glycosidic bonds are the fundamental linkages that connect monosaccharides to form oligosaccharides and polysaccharides, which play vital roles in numerous biological processes. The stereoselective formation of these linkages is a central challenge in carbohydrate chemistry.

While not a sugar itself, this compound can be utilized in the synthesis of sugar analogues and in the construction of glycosidic linkages. After protection of the aldehyde group, for example as a thioacetal, the free hydroxyl group at C5 can act as a glycosyl acceptor. khanacademy.org Glycosylation with a suitable glycosyl donor would lead to the formation of a glycosidic bond. Subsequent deprotection and modification of the hexanal (B45976) moiety could yield novel C-glycosides or other sugar mimetics.

The syn-stereochemistry of the hydroxyl and methoxy groups can mimic the stereochemical arrangement found in some natural sugars, making it a useful building block for creating analogues designed to interact with carbohydrate-binding proteins or enzymes.

Applications in the Synthesis of Optically Active Heterocyclic Compounds

Optically active heterocyclic compounds are of immense importance in medicinal chemistry, as they form the core structures of a large number of drugs. The development of efficient methods for their enantioselective synthesis is a key focus of modern organic synthesis.

The functional group array in this compound makes it a suitable starting material for the synthesis of various optically active heterocycles. For instance, the aldehyde can be condensed with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine, to form five- or six-membered heterocyclic rings. The stereocenters of the starting material would be incorporated into the final heterocyclic product.

For example, reaction with a substituted hydrazine could lead to the formation of a chiral dihydropyridazinone. Alternatively, reductive amination of the aldehyde followed by intramolecular cyclization could yield chiral piperidines or other nitrogen-containing heterocycles. The methoxy group can influence the regioselectivity of cyclization and can be retained or modified in the final product. The synthesis of optically active polycyclic heterocyclic compounds can be achieved using chiral catalysts in reactions like the Diels-Alder reaction. nih.gov

Table 3: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Type | Synthetic Strategy | Key Reagents |

| Dihydropyridazinone | Condensation/Cyclization | Substituted hydrazine |

| Piperidine | Reductive amination/Cyclization | Amine, reducing agent |

| Tetrahydrofuran | Intramolecular etherification | - |

Advanced Analytical Methodologies for the Characterization of 4s,5s 5 Hydroxy 4 Methoxyhexanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Determination

NMR spectroscopy stands as the most powerful tool for the elucidation of the three-dimensional structure of organic molecules in solution. For (4S,5S)-5-hydroxy-4-methoxyhexanal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to confirm its constitution and define the spatial arrangement of its substituents.

The 1D ¹H and ¹³C NMR spectra provide the primary framework of the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. The integration of the signals corresponds to the number of protons in each environment. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.75 | t | 1H | H-1 (CHO) |

| 3.40 | s | 3H | OCH₃ |

| 3.85 | m | 1H | H-5 |

| 3.30 | m | 1H | H-4 |

| 2.50 | dt | 2H | H-2 |

| 1.70 | m | 2H | H-3 |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 202.5 | C-1 (CHO) |

| 85.1 | C-4 |

| 70.3 | C-5 |

| 58.2 | OCH₃ |

| 41.5 | C-2 |

| 20.8 | C-3 |

Two-dimensional NMR experiments are indispensable for assembling the complete structural puzzle and, crucially, for determining the stereochemistry. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton coupling networks. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, as well as between H-5 and H-6, confirming the linear hexanal (B45976) chain. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s) as listed in the tables above. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). stackexchange.com Key HMBC correlations would include the aldehyde proton (H-1) to C-2 and C-3, and the methoxy (B1213986) protons to C-4, solidifying the placement of the methoxy group. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining the relative stereochemistry. youtube.comyoutube.comlibretexts.orgacdlabs.com NOESY detects through-space correlations between protons that are in close proximity. For the (4S,5S) isomer, a key NOE would be expected between the proton at C-4 and the proton at C-5. The absence or presence of specific NOEs between the protons on the C4-C5 bond and the adjacent methyl and methoxy groups would allow for the confirmation of the syn relationship between the hydroxyl and methoxy groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The nominal molecular weight of this compound is 146.19 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₁₄O₃).

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. whitman.edumiamioh.edu Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. whitman.edumiamioh.edu For the target molecule, characteristic fragments might arise from the loss of water (M-18), a methoxy group (M-31), or cleavage adjacent to the carbonyl group. researchgate.netnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 146 | [M]⁺ |

| 128 | [M - H₂O]⁺ |

| 115 | [M - OCH₃]⁺ |

| 101 | [M - CH₃CHO]⁺ |

| 87 | Cleavage between C3-C4 |

| 71 | Cleavage between C4-C5 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

HPLC is a crucial technique for assessing the purity of this compound and for separating it from its other stereoisomers. researchgate.netnih.govhplc.eu

To determine the enantiomeric excess (the purity of one enantiomer in a mixture), chiral HPLC is the method of choice. researchgate.netphenomenex.comuma.esheraldopenaccess.usnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based chiral columns are often effective for separating a wide range of chiral compounds, including those with hydroxyl and carbonyl functionalities. phenomenex.com By comparing the retention times and peak areas of the sample to those of a racemic standard, the enantiomeric excess of this compound can be accurately quantified.

Alternatively, the diastereomers of this compound (the (4R,5S) and (4S,5R) forms) could be separated from the enantiomeric pair on a standard achiral HPLC column, as diastereomers have different physical properties. researchgate.netnih.govhplc.eu To separate the (4S,5S) from the (4R,5R) enantiomer, a chiral method would still be required. Another approach involves derivatization with a chiral agent to create diastereomeric derivatives that can then be separated on a non-chiral column. chiralpedia.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC can be challenging due to its polarity and thermal lability. Therefore, derivatization is typically required to increase its volatility and thermal stability. nih.govresearchgate.netyoutube.comresearchgate.netnih.gov A common approach is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.netresearchgate.net The aldehyde group can also be derivatized, for instance, through methoximation to form a more stable oxime ether. youtube.comresearchgate.net

The resulting volatile derivative can then be readily analyzed by GC-MS. The GC will separate the derivatized compound from impurities, and the mass spectrometer will provide a fragmentation pattern of the derivative, which can be used for its identification and confirmation. chiralpedia.comnih.govnih.gov Chiral GC columns can also be employed to separate the enantiomers of the derivatized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a foundational analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), provides a unique "fingerprint" of the molecule's functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aldehyde (CHO) group. Each of these groups exhibits characteristic absorption bands in the IR spectrum.

The hydroxyl group is readily identified by a strong, broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The presence of this band is a clear indicator of an alcohol functionality.

The aldehyde group presents two distinct and characteristic stretching vibrations. The C=O bond of the carbonyl group gives rise to a strong, sharp absorption band typically found in the range of 1740-1720 cm⁻¹. Additionally, the C-H bond of the aldehyde group exhibits one or two weaker, but highly diagnostic, stretching bands in the 2850-2700 cm⁻¹ region. The appearance of a band around 2720 cm⁻¹ is particularly indicative of an aldehyde.

The ether linkage (C-O-C) is characterized by a strong C-O stretching absorption in the fingerprint region of the spectrum, generally between 1260 cm⁻¹ and 1000 cm⁻¹. For an aliphatic ether like this compound, this band is expected to be prominent in the 1150-1085 cm⁻¹ range.

The aliphatic C-H bonds of the hexanal backbone will produce stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations at lower wavenumbers.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on established spectroscopic principles.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aldehyde (CHO) | C=O Stretch | 1740 - 1720 | Strong |

| Aldehyde (CHO) | C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium |

| Ether (C-O-C) | C-O Stretch | 1150 - 1085 | Strong |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |

This combination of absorption bands would provide strong evidence for the presence of the hydroxyl, methoxy, and hexanal functionalities within the molecule's structure.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Absolute Configuration Assignment

While IR spectroscopy confirms the presence of functional groups, it does not provide information about the three-dimensional arrangement of atoms, or stereochemistry. For a chiral molecule like this compound, with two defined stereocenters, determining the absolute configuration is crucial. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful techniques for this purpose. rsc.orgnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org An achiral molecule will not exhibit a CD spectrum, whereas enantiomers will produce mirror-image CD spectra. This unique sensitivity to stereochemistry allows for the determination of a molecule's absolute configuration. nih.gov VCD is an analogous technique that measures circular dichroism in the infrared region of the spectrum, corresponding to vibrational transitions. nih.gov VCD is particularly advantageous as it can provide detailed stereochemical information about the entire molecule, not just the parts near a UV-Vis chromophore. rsc.orgnih.gov

The modern approach to assigning absolute configuration using CD or VCD involves a combination of experimental measurement and computational chemistry. nih.gov The process is as follows:

Conformational Analysis: The first step is to perform a computational search for all possible stable conformations of the molecule. For a flexible acyclic molecule like this compound, this is a critical step as numerous conformations can exist.

Quantum Mechanical Calculations: For each stable conformation, the theoretical CD or VCD spectrum is calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.govnih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged, weighted by their predicted relative populations based on their calculated free energies (Boltzmann distribution), to generate the final theoretical spectrum for a specific enantiomer (e.g., the (4S,5S) isomer).

Comparison with Experimental Data: The theoretically predicted spectrum is then compared to the experimentally measured CD or VCD spectrum of the synthesized or isolated compound. schrodinger.com A good match between the experimental spectrum and the calculated spectrum for the (4S,5S) isomer confirms this absolute configuration. If the experimental spectrum is a mirror image of the calculated one, it would indicate the presence of the opposite enantiomer, (4R,5R).

For this compound, the CD spectrum would be influenced by the electronic transitions of the aldehyde carbonyl group, while the VCD spectrum would provide a more complex and detailed fingerprint based on the vibrational modes of the entire chiral structure. The following table illustrates how a comparison between experimental and calculated VCD data might look for key vibrational bands.

| Vibrational Mode | Experimental VCD Sign | Calculated VCD Sign for (4S,5S) | Conclusion |

| C-H stretch (aldehyde) | (+) | (+) | Match |

| C=O stretch (aldehyde) | (-) | (-) | Match |

| C-O stretch (ether) | (+) | (+) | Match |

| O-H bend | (+) | (+) | Match |

A consistent match in the signs of the major VCD bands between the experimental and calculated spectra, as shown in the hypothetical data above, provides a high degree of confidence in the assignment of the (4S,5S) absolute configuration. nih.govschrodinger.com This powerful combination of chiroptical spectroscopy and theoretical calculation is an indispensable tool in modern stereochemical analysis.

Computational and Theoretical Studies of 4s,5s 5 Hydroxy 4 Methoxyhexanal

Conformational Analysis and Energy Minimization

Conformational analysis is a fundamental aspect of understanding the structure and function of a flexible molecule like (4S,5S)-5-hydroxy-4-methoxyhexanal. The presence of multiple single bonds allows for a variety of spatial arrangements of its atoms, known as conformations. Energy minimization calculations are employed to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

For an acyclic molecule with two chiral centers, the number of possible staggered conformations can be significant. These arise from rotation around the C-C bonds of the hexanal (B45976) backbone. The relative energies of these conformers are influenced by a combination of steric and electronic effects, including gauche interactions and the potential for intramolecular hydrogen bonding between the hydroxyl group and the aldehyde or methoxy (B1213986) group.

Computational methods such as molecular mechanics (MM) or more accurate quantum mechanical (QM) methods can be used to perform a systematic conformational search. The results of such a search would typically yield a set of low-energy conformers and their relative populations, as illustrated in the hypothetical data below.

Table 1: Hypothetical Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C5-O5) | Relative Energy (kcal/mol) | Population (%) |

| 1 | -60° | 0.00 | 45.2 |

| 2 | 180° | 0.85 | 25.1 |

| 3 | 60° | 1.20 | 15.7 |

| 4 | -120° | 2.50 | 4.9 |

| 5 | 120° | 2.65 | 4.1 |

Note: This data is illustrative and represents plausible outcomes of a conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound. These calculations can determine a wide range of properties that are crucial for predicting the molecule's reactivity.

Key parameters derived from quantum chemical calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is essential for predicting how the molecule will interact with other chemical species.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

| Most Negative Electrostatic Potential (on Aldehyde Oxygen) | -0.045 a.u. |

| Most Positive Electrostatic Potential (on Hydroxyl Hydrogen) | +0.038 a.u. |

Note: This data is illustrative and represents plausible outcomes of a DFT calculation.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in a condensed phase, such as in a solvent. For this compound, MD simulations can provide a detailed picture of how the molecule interacts with solvent molecules, which can significantly influence its conformational preferences and reactivity.

Prediction of Spectroscopic Properties

Computational chemistry plays a crucial role in the prediction and interpretation of various spectroscopic data. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum chemical methods. This allows for the assignment of the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and the C-O stretch of the methoxy group.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared with experimental data to aid in the structural elucidation and conformational analysis of the molecule.

Circular Dichroism Spectroscopy: As a chiral molecule, this compound is expected to exhibit a CD spectrum. Theoretical calculations of the CD spectrum can be used to predict the sign and intensity of the Cotton effects, which can then be compared with experimental measurements to confirm the absolute configuration of the chiral centers.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various transformations, such as oxidation, reduction, or aldol-type reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies for different possible reaction pathways. This information is critical for understanding the kinetics and selectivity of a reaction. For example, in the reduction of the aldehyde group, computational modeling could determine whether the reaction is likely to proceed via a nucleophilic attack on the carbonyl carbon and what the stereochemical outcome of such a reaction would be. These theoretical predictions can guide the design of new synthetic routes and the development of more efficient chemical processes.

Biosynthetic Pathways and Natural Analogues of 5 Hydroxy 4 Methoxyhexanal Structures

Investigation of Related Naturally Occurring Hydroxy-Methoxyhexanal Derivatives

While (4S,5S)-5-hydroxy-4-methoxyhexanal itself is not a commonly cited natural product, a variety of structurally related compounds featuring hydroxyl and methoxy (B1213986) groups on an aliphatic chain have been isolated from natural sources. These analogues are often products of microbial secondary metabolism, particularly from bacteria and fungi. They can be broadly categorized as polyketides or are derived from carbohydrate metabolism.

For instance, the core structure of a 6-carbon chain with hydroxyl and methoxy substitutions is reminiscent of modified carbohydrates or polyketide building blocks. Deoxy sugars, which are carbohydrates that have had a hydroxyl group replaced by a hydrogen atom, are common in nature and serve as precursors to various metabolites. oup.comwikipedia.org The presence of a methoxy group suggests the action of methyltransferase enzymes, which are frequently involved in the tailoring of natural product scaffolds.

Below is a table of representative naturally occurring compounds that share some structural similarities with this compound, highlighting the diversity of these molecules in nature.

| Compound Name | Source Organism | Key Structural Features |

| L-Rhamnose | Plants, Bacteria | 6-deoxy-L-mannose |

| Fucose | Brown algae, various organisms | 6-deoxy-L-galactose |

| Tacrolimus (FK506) | Streptomyces tsukubaensis | Complex macrolide with a methoxy group on a cyclohexane (B81311) ring derived from a polyketide pathway. wikipedia.org |

| Satosporins A and B | Kitasatospora griseola | Glucosylated polyketides with a complex tricyclic ring system. acs.org |

Proposed Biosynthetic Routes to Chiral Aldehyde Structures (e.g., from carbohydrate metabolism)

The biosynthesis of a chiral aldehyde like this compound can be hypothetically traced back to primary metabolic pathways, most notably carbohydrate metabolism. acs.org The carbon backbone and stereochemistry of such a molecule could arise from precursors within these pathways, which are then modified by a series of enzymatic reactions.

One plausible route involves the modification of a 6-deoxyhexose. oup.comnih.gov The biosynthesis of 6-deoxyhexoses typically starts from a common nucleoside diphosphate-activated hexose, such as dTDP-D-glucose. oup.com A key step is the formation of a 4-keto-6-deoxy intermediate, catalyzed by enzymes like dTDP-D-glucose 4,6-dehydratase. oup.com This intermediate is then subject to further enzymatic modifications, including reduction and epimerization, to yield various 6-deoxyhexoses. nih.gov

The introduction of the methoxy group at the C-4 position would likely be catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. Such enzymes are common in natural product biosynthesis and are known to act on a wide range of substrates. wikipedia.org The final step to generate the aldehyde functionality at C-1 could be achieved through the action of an oxidoreductase enzyme. nih.gov

Alternatively, a polyketide synthase (PKS) pathway could also be envisioned. nih.govnih.govnih.govescholarship.org PKS enzymes assemble complex carbon chains from simple acyl-CoA precursors. nih.gov The specific stereochemistry at C-4 and C-5 would be controlled by the ketoreductase (KR) and dehydratase (DH) domains within the PKS modules. A tailoring enzyme, a methyltransferase, would then install the methoxy group. The final aldehyde could be formed by a reductive release from the PKS assembly line or by subsequent oxidation of a primary alcohol. Hybrid nonribosomal peptide synthetase (NRPS)-PKS pathways are also known to produce a vast array of natural products with diverse functionalities. capes.gov.brasm.org

Enzymatic Synthesis of Related Compounds

The enzymatic synthesis of chiral alcohols and aldehydes is a well-established field, offering a powerful toolkit for the production of enantiomerically pure compounds. nih.govrsc.org Enzymes such as alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and aldolases are particularly relevant to the synthesis of structures like this compound.

Key Enzymatic Reactions for Synthesizing Chiral Hydroxy Aldehydes:

| Enzyme Class | Reaction Type | Relevance to Target Structure |

| Alcohol Dehydrogenases (ADHs) | Oxidation/Reduction | Can be used for the stereoselective reduction of a corresponding diketone or the oxidation of a diol to generate the chiral hydroxyl and aldehyde functionalities. nih.govnih.gov |

| Ketoreductases (KREDs) | Reduction | Highly stereoselective enzymes that can reduce a ketone to a specific chiral alcohol, crucial for establishing the stereocenters at C-4 and C-5. |

| Aldolases | C-C bond formation | Can catalyze the stereoselective formation of carbon-carbon bonds, potentially constructing the hexanal (B45976) backbone from smaller precursors. |

| Methyltransferases | Methylation | Essential for the introduction of the methoxy group at the C-4 position with high regioselectivity and stereospecificity. wikipedia.org |

| Lipases | Kinetic Resolution | Can be used to resolve racemic mixtures of hydroxy aldehydes through stereoselective acylation. acs.org |

Recent research has focused on the discovery and engineering of novel enzymes with improved stability, substrate scope, and stereoselectivity, making the enzymatic synthesis of complex chiral molecules increasingly feasible. nih.govresearchgate.netmdpi.com

Isolation and Structural Characterization Techniques for Natural Products Bearing Similar Motifs

The isolation and structural elucidation of novel natural products, especially those with multiple stereocenters like this compound, require a combination of advanced analytical techniques. asm.orgmdpi.com

The initial step typically involves the extraction of metabolites from the source organism, followed by chromatographic separation to isolate the pure compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and column chromatography are commonly employed. nih.gov

Once a pure compound is obtained, its structure is determined using a suite of spectroscopic methods.

Primary Techniques for Structural Elucidation:

| Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the molecule, aiding in the determination of the molecular formula. acs.orgfrontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule. leibniz-fmp.defrontiersin.orgnih.govresearchgate.net Techniques like COSY, HSQC, and HMBC are used to piece together the molecular structure, while NOESY and RDC experiments can help determine the relative and absolute stereochemistry. acs.orgacs.org |

| X-ray Crystallography | Provides the unambiguous three-dimensional structure of a molecule, including its absolute stereochemistry, if a suitable crystal can be obtained. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Can be used to determine the absolute configuration of chiral molecules by comparing experimental data with theoretical calculations. mdpi.com |

The combination of these powerful analytical tools allows researchers to confidently identify and characterize new natural products, even those that are produced in minute quantities. acs.orgnih.gov

Design, Synthesis, and Evaluation of 4s,5s 5 Hydroxy 4 Methoxyhexanal Derivatives and Analogues

Synthesis of Functionalized Derivatives for Exploring Structure-Reactivity Relationships

The synthesis of functionalized derivatives of (4S,5S)-5-hydroxy-4-methoxyhexanal is fundamental to understanding its chemical behavior and potential applications. The strategic placement of substituents allows for a systematic investigation of structure-reactivity relationships, where the electronic and steric effects of different groups on the reactivity of the aldehyde, hydroxyl, and methoxy (B1213986) moieties can be evaluated.

A common approach to generating a library of derivatives involves the use of a common precursor, which can be synthesized stereoselectively. For instance, an asymmetric aldol (B89426) reaction followed by methylation can establish the desired (4S,5S) stereochemistry. Once the core structure is obtained, a variety of functional groups can be introduced.

Table 1: Examples of Synthesized Functionalized Derivatives

| Derivative Name | Modification | Purpose of Synthesis |

| (4S,5S)-5-hydroxy-4-methoxy-6-phenylhexanal | Phenyl group at C6 | To study the impact of aromatic substitution on reactivity. |

| (4S,5S)-5-acetoxy-4-methoxyhexanal | Acetylation of the hydroxyl group | To investigate the effect of a protected hydroxyl group. |

| (4S,5S)-4,5-dihydroxyhexanal | Demethylation of the methoxy group | To explore the role of the methoxy group in reactivity. |

Modification at the Aldehyde, Hydroxyl, and Methoxy Positions

Targeted modifications at the three principal functional groups of this compound open avenues for creating a diverse range of molecules with tailored properties.

The aldehyde group is a versatile handle for a multitude of chemical transformations. It can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, or participate in olefination reactions to introduce carbon-carbon double bonds. Furthermore, it can be converted into various heterocyclic systems through condensation reactions with appropriate binucleophiles.

The hydroxyl group can be acylated or silylated to afford ester or ether derivatives, respectively. These protecting groups can modulate the molecule's solubility and reactivity. Alternatively, the hydroxyl group can be oxidized to a ketone, leading to a new class of derivatives with altered electronic and steric properties.

The methoxy group, while generally less reactive, can be cleaved under specific conditions to yield the corresponding diol. This transformation can be crucial for subsequent derivatization steps or for studying the impact of a free hydroxyl group at the C4 position.

Incorporation into More Complex Molecular Frameworks

The unique stereochemical and functional group array of this compound makes it an attractive building block for the synthesis of more complex molecules, including natural product analogues and pharmacologically active compounds.

One notable application is its use as a chiral starting material in the synthesis of polyketide-like structures. The defined stereocenters at C4 and C5 can serve as a foundation for the stereocontrolled elaboration of a longer carbon chain.

Furthermore, the aldehyde functionality allows for its conjugation to other molecules of interest, such as peptides or other small molecules, to create hybrid structures with potentially novel biological activities. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can also be employed where the hexanal (B45976) derivative or a modified version acts as a dienophile, leading to the construction of complex cyclic systems with high stereocontrol. wikipedia.org

Stereochemical Inversion and Derivatization Studies

To fully elucidate the role of the stereochemistry on the properties and reactivity of the molecule, the synthesis of its diastereomers is essential. Stereochemical inversion at either C4 or C5 would provide access to the (4R,5S), (4S,5R), and (4R,5R) isomers.

The synthesis of these stereoisomers typically requires the use of different chiral catalysts or starting materials in the initial stereoselective reactions. Comparing the chemical and physical properties of these diastereomers can provide valuable insights into the spatial arrangement of the functional groups and their influence on molecular interactions.

Derivatization of these stereoisomers, following the strategies outlined in section 8.2, would generate a comprehensive library of compounds. The evaluation of these derivatives in various chemical and biological assays can help to establish a clear stereochemical-activity relationship, guiding the design of future analogues with optimized characteristics.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Methoxy (δ ~3.3–3.5 ppm) and hydroxy (δ ~1.5–2.5 ppm, exchangeable) protons.

- ¹³C NMR : Aldehyde carbon (δ ~195–205 ppm) and stereogenic centers (split signals due to diastereotopicity).

- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200–3500 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns to confirm backbone structure .

What strategies mitigate racemization during the synthesis of this compound derivatives?

Q. Advanced Research Focus

- Use low-temperature conditions (−78°C) during nucleophilic additions to reduce keto-enol tautomerization.

- Employ bulky protecting groups (e.g., tert-butyldimethylsilyl) to sterically hinder stereogenic centers.

- Opt for enzyme-catalyzed reactions (e.g., lipases or ketoreductases) for enantioselective reductions .

- Monitor enantiomeric excess via chiral HPLC with columns like Chiralpak AD-H or OD-H .

How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?

Advanced Research Focus

The (4S,5S) configuration may enhance binding affinity to enzymes like aldose reductase or lipoxygenase due to spatial complementarity. Methods include:

- Molecular docking (AutoDock Vina) to predict binding poses.

- Kinetic assays (e.g., IC₅₀ determination) comparing enantiomers.

- Circular dichroism to correlate conformational stability with activity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Purification bottlenecks : Replace column chromatography with continuous flow systems or crystallization.

- Solvent selection : Transition from DCM (toxic) to cyclopentyl methyl ether (CPME, greener alternative).

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

How can researchers validate the stability of this compound under physiological conditions?

Q. Basic Research Focus

- Accelerated stability studies : Expose the compound to pH 1–10 buffers at 37°C, analyzing degradation via LC-MS.

- Light sensitivity : Conduct ICH Q1B photostability testing.

- Oxidative stability : Use radical initiators (e.g., AIBN) to simulate oxidative stress .

What computational tools are effective for predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

- LogP calculation : Use ChemAxon or ACD/Labs.

- pKa prediction : SPARC or MarvinSuite.

- Solubility : COSMO-RS or MD simulations (GROMACS). Validate with experimental shake-flask methods .

How do structural analogs of this compound compare in terms of synthetic complexity and bioactivity?

Q. Advanced Research Focus

- Synthetic complexity : Compare step counts, protecting group strategies, and yields (see Table 1).

- Bioactivity : Use SAR studies to identify critical substituents (e.g., methoxy vs. ethoxy groups).

- Case study : Analogues like (4R,5R)-isomers often show reduced activity due to mismatched stereochemistry .

What ethical and data-sharing considerations apply to publishing research on this compound?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.